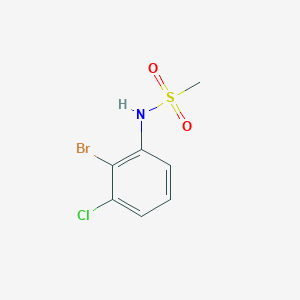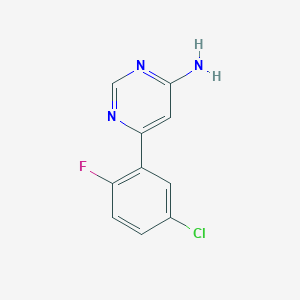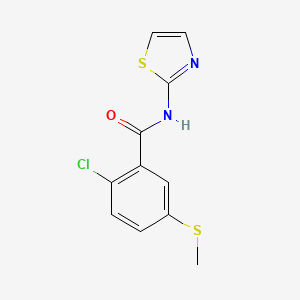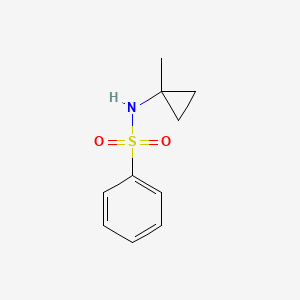
N-(2-bromo-3-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-3-chlorophenyl)methanesulfonamide, also known as BCM7, is a sulfonamide compound that has been found to have various applications in scientific research. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(2-bromo-3-chlorophenyl)methanesulfonamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell wall synthesis. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been found to inhibit the activity of various enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
N-(2-bromo-3-chlorophenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been found to have low toxicity and does not cause any significant harm to human health. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been found to have anti-inflammatory properties and has been used to treat various inflammatory diseases. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has been found to have immunomodulatory properties and has been used to enhance the immune response.
Advantages and Limitations for Lab Experiments
N-(2-bromo-3-chlorophenyl)methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective option for scientific research. However, N-(2-bromo-3-chlorophenyl)methanesulfonamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has limited availability, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for research on N-(2-bromo-3-chlorophenyl)methanesulfonamide. One area of research is the development of new antibiotics based on the structure of N-(2-bromo-3-chlorophenyl)methanesulfonamide. Another area of research is the development of new analytical methods for the detection of various compounds using N-(2-bromo-3-chlorophenyl)methanesulfonamide. Additionally, further studies can be conducted to investigate the mechanism of action of N-(2-bromo-3-chlorophenyl)methanesulfonamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-(2-bromo-3-chlorophenyl)methanesulfonamide is synthesized by reacting 2-bromo-3-chloroaniline with methanesulfonyl chloride in the presence of a base. The reaction results in the formation of N-(2-bromo-3-chlorophenyl)methanesulfonamide, which is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-bromo-3-chlorophenyl)methanesulfonamide has been extensively studied for its scientific research applications. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. N-(2-bromo-3-chlorophenyl)methanesulfonamide has also been used in the synthesis of various organic compounds and has been found to have applications in the field of medicinal chemistry. Additionally, N-(2-bromo-3-chlorophenyl)methanesulfonamide has been used in the development of new analytical methods for the detection of various compounds.
properties
IUPAC Name |
N-(2-bromo-3-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIUYMMFARQMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)



![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)

![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)